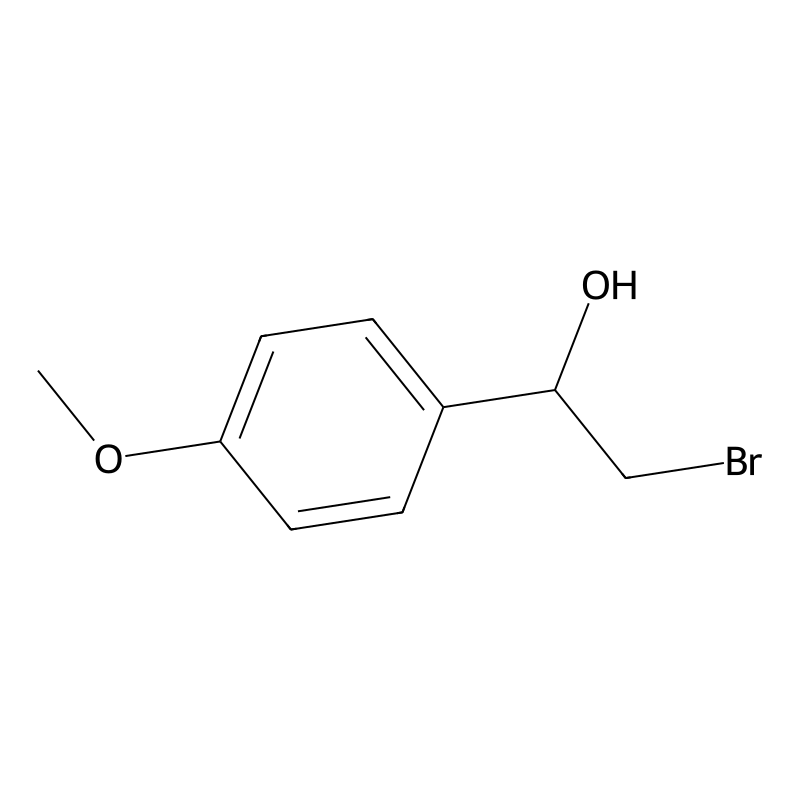

2-Bromo-1-(4-methoxyphenyl)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Bromo-1-(4-methoxyphenyl)ethanol is an organic compound with the molecular formula and a molecular weight of approximately 231.09 g/mol. It features a bromine atom attached to a carbon chain that is also linked to a para-methoxyphenyl group. This compound is characterized by its white solid appearance and is known for its utility in various chemical syntheses and biological applications .

The synthesis of 2-bromo-1-(4-methoxyphenyl)ethanol typically involves the reaction of 4-methoxyacetophenone with cupric bromide. This reaction leads to the formation of the brominated compound through electrophilic substitution, where the bromine atom replaces a hydrogen atom on the aromatic ring . The product can then undergo further reactions, such as reduction or substitution, depending on the desired derivatives.

Key Reactions:- Formation Reaction:

Research indicates that 2-bromo-1-(4-methoxyphenyl)ethanol exhibits notable biological activities, particularly in pharmacological contexts. It has been studied for its potential anti-inflammatory and analgesic properties. The methoxy group on the phenyl ring enhances its interaction with biological targets, making it a candidate for further pharmacological investigations .

Several methods exist for synthesizing 2-bromo-1-(4-methoxyphenyl)ethanol:

- Bromination of 4-Methoxyacetophenone:

- Reduction of Bromoketones:

- Starting from brominated ketones, subsequent reduction can yield the corresponding alcohol form.

- Common reducing agents include lithium aluminum hydride or sodium borohydride.

2-Bromo-1-(4-methoxyphenyl)ethanol finds applications in various fields:

- Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.

- Organic Synthesis: Utilized in the preparation of other complex organic molecules.

- Material Science: Potentially useful in developing new materials with specific properties due to its unique structure.

Studies have shown that 2-bromo-1-(4-methoxyphenyl)ethanol interacts with various biological receptors, which may explain its pharmacological effects. The presence of the methoxy group is significant in enhancing binding affinity and selectivity towards certain targets, making it a subject of interest for drug design and development .

Several compounds share structural similarities with 2-bromo-1-(4-methoxyphenyl)ethanol. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Bromo-1-(4-methoxyphenyl)ethanol | C9H11BrO2 | Contains a bromine atom and methoxy group |

| 4-Methoxyacetophenone | C9H10O3 | Lacks bromine; serves as a precursor |

| 2-Bromoacetophenone | C9H9BrO | Similar structure without methoxy group |

| Racemic 1-(4-methoxyphenyl) ethanol | C9H12O3 | Contains hydroxyl group but lacks bromine |

| 1-(3,4-Dimethoxyphenyl) ethanol | C10H12O3 | Contains two methoxy groups, differing reactivity |

The uniqueness of 2-bromo-1-(4-methoxyphenyl)ethanol lies in its specific combination of bromination and methoxylation, which influences both its chemical reactivity and biological activity compared to these similar compounds .